Dicyclohexyl sodium sulfosuccinate

Übersicht

Beschreibung

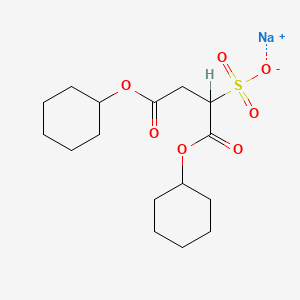

Dicyclohexyl sodium sulfosuccinate is an anionic surfactant with the empirical formula C16H25NaO7S and a molecular weight of 384.42 g/mol . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of substances in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclohexyl sodium sulfosuccinate is synthesized through the esterification of sulfosuccinic acid with cyclohexanol, followed by neutralization with sodium hydroxide . The reaction typically involves the following steps:

Esterification: Sulfosuccinic acid reacts with cyclohexanol in the presence of a catalyst, such as sulfuric acid, to form dicyclohexyl sulfosuccinate.

Neutralization: The resulting ester is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexyl sodium sulfosuccinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler alcohols and acids.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols and acids.

Substitution: Various substituted sulfosuccinate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

DCHSS serves as a surfactant in numerous chemical processes, enhancing solubility and facilitating reactions. Its role includes:

- Emulsion Stabilization : DCHSS stabilizes emulsions in chemical formulations, allowing for the effective mixing of hydrophobic and hydrophilic substances.

- Micelle Formation : It forms micelles that encapsulate hydrophobic compounds, making them soluble in aqueous solutions. This property is crucial for drug delivery systems where poorly soluble drugs need to be effectively administered.

Biological Applications

In biological research, DCHSS is utilized for its ability to disrupt cell membranes, which is vital for:

- Cell Lysis : It is commonly used in cell lysis buffers for protein extraction, aiding in the study of cellular components.

- Membrane Protein Studies : DCHSS helps solubilize membrane proteins, facilitating their purification and analysis. This application is essential for understanding various cellular functions and drug interactions.

Pharmaceutical Applications

DCHSS has potential uses in pharmaceuticals, particularly as:

- Emulsifying Agent : It aids in formulating stable pharmaceutical products by improving the solubility of active ingredients.

- Drug Delivery Systems : Its surfactant properties enhance the bioavailability of drugs by improving their solubility and absorption rates.

Industrial Applications

In industrial settings, DCHSS is applied in:

- Personal Care Products : It is used in shampoos, detergents, and other cleaning agents due to its foaming and cleansing properties.

- Food Industry : DCHSS acts as a food additive, improving texture and stability in various food products .

Data Table: Comparison of Surfactants

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dicyclohexyl sodium sulfosuccinate | Sodium salt of sulfosuccinic acid | Specific cyclohexane structure enhances solubilizing properties |

| Dodecyl sodium sulfosuccinate | Sodium salt of sulfosuccinic acid | Longer hydrophobic tail, primarily used in detergents |

| Dioctyl sodium sulfosuccinate | Sodium salt of diester | Greater lipophilicity, used in plasticizers |

Case Studies

-

Drug Delivery Research :

A study investigated the use of DCHSS micelles to encapsulate hydrophobic drugs for enhanced delivery. Results showed improved solubility and bioavailability compared to conventional formulations. -

Membrane Protein Solubilization :

A research project demonstrated that DCHSS effectively solubilized membrane proteins from various cell types, allowing for subsequent analysis using chromatographic techniques. -

Cosmetic Formulations :

In a study on cosmetic products, DCHSS was shown to enhance the stability and texture of emulsions, leading to improved consumer satisfaction.

Wirkmechanismus

Dicyclohexyl sodium sulfosuccinate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to enhance the solubility of hydrophobic substances in water. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and emulsions . This mechanism is particularly useful in applications such as drug delivery and protein extraction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dioctyl sodium sulfosuccinate: Another anionic surfactant with similar properties but different alkyl chain lengths.

Dihexyl sodium sulfosuccinate: Similar in structure but with hexyl groups instead of cyclohexyl groups.

Docusate sodium: Commonly used as a stool softener and has similar surfactant properties.

Uniqueness

Dicyclohexyl sodium sulfosuccinate is unique due to its cyclohexyl groups, which provide distinct hydrophobic interactions compared to linear alkyl chains. This structural difference can result in variations in solubility, micelle formation, and overall surfactant efficiency .

Eigenschaften

IUPAC Name |

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7S/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13/h12-14H,1-11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSVFNQMURAADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047213 | |

| Record name | Dicyclohexyl sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137361-04-7 | |

| Record name | Dicyclohexyl sulfosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137361047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexyl sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dicyclohexyl sodium sulfosuccinate in influencing bacterial adhesion to oil droplets?

A1: this compound, like other surfactants, plays a significant role in altering the interfacial properties of oil/water interfaces. The research demonstrates that increasing the concentration of this compound leads to a decrease in the areal density of Marinobacter hydrocarbonoclasticus bacteria adhering to dodecane droplets []. This effect is attributed to the reduction in oil/water interfacial tension caused by the surfactant. Lower interfacial tension increases the free energy required for bacterial adhesion, making it less energetically favorable for the bacteria to attach to the oil droplet surface.

Q2: How does this compound compare to other surfactants in affecting bacterial adhesion?

A2: The study investigated the impact of various surfactants, including this compound, Dioctyl sodium succinate (DOSS), dibutyl sodium sulfosuccinate, cetyltrimethylammonium bromide, and Tween 20, on bacterial adhesion. While the specific results for each surfactant are not detailed in the provided abstract, the research highlights that the type and concentration of the surfactant directly influence the long-term adhesion of bacteria to the oil/water interface []. This suggests that different surfactants, including this compound, exhibit varying efficacies in modifying interfacial properties and consequently, bacterial adhesion behavior. Further investigation into the specific characteristics of each surfactant, such as their molecular structure and charge, would be needed to understand the observed differences in their impact on bacterial adhesion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.